molecular formula C16H15NO2 B1517169 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid CAS No. 1020933-05-4

4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid

Cat. No.: B1517169
CAS No.: 1020933-05-4
M. Wt: 253.29 g/mol
InChI Key: MLBXNTONPUZECI-UHFFFAOYSA-N
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Description

4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid (CAS 1020933-05-4) is a chemical building block based on the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure frequently encountered in bioactive compounds and pharmaceuticals . This benzoic acid-substituted derivative is designed for research and development, particularly in medicinal chemistry. The tetrahydroisoquinoline core is a conformationally restrained analog of phenethylamine and is present in a variety of natural products and synthetic compounds with demonstrated pharmacological activity . Researchers are exploring 1,2,3,4-tetrahydroisoquinoline derivatives for a wide spectrum of biological activities. Scientific literature indicates that structurally similar compounds have been investigated as potent dopamine D2 receptor blockers, peripheral vasodilators, and anticonvulsants . Furthermore, derivatives featuring the tetrahydroisoquinoline skeleton have shown promise as smooth muscle relaxants, inspired by alkaloids like papaverine, and as inhibitors of anti-apoptotic Bcl-2 family proteins in cancer research . This compound serves as a key synthetic intermediate for accessing more complex 1,1-disubstituted tetrahydroisoquinolines, which are of high interest in drug discovery . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-16(19)13-5-7-15(8-6-13)17-10-9-12-3-1-2-4-14(12)11-17/h1-8H,9-11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBXNTONPUZECI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pictet-Spengler Reaction-Based Synthesis

One of the most common routes to tetrahydroisoquinoline derivatives involves the Pictet-Spengler condensation between an aryl ethylamine (e.g., dopamine or substituted phenethylamines) and aldehydes or glyoxylates.

  • Procedure: The reaction of dopamine or 3-hydroxyphenethylamine with methyl 4-formylbenzoate or ethyl glyoxylate under acidic conditions yields amino esters of tetrahydroisoquinoline derivatives.
  • Subsequent Steps: These esters are converted to BOC-protected derivatives, followed by alkylation of phenolic hydroxyl groups if present. Ester hydrolysis then affords the BOC-protected tetrahydroisoquinoline carboxylic acids.
  • Solid-Phase Synthesis Adaptation: This approach has been adapted to solid-phase synthesis, where the BOC-protected acids are attached to nucleophile-sensitive resins, facilitating the synthesis of diverse derivatives through amide bond formation and cleavage steps.

Cyclodehydration of Homophthalic Acids and Castagnoli–Cushman Reaction

  • Method: Novel aryl-substituted homophthalic acids can be cyclodehydrated to homophthalic anhydrides using acetic anhydride in dry dichloromethane at room temperature.
  • Application: These anhydrides serve as intermediates in the Castagnoli–Cushman reaction, which can be employed to construct tetrahydroisoquinoline frameworks with benzoic acid substituents.
  • Advantages: This method allows for the preparation of tetrahydroisoquinolone derivatives with high regioselectivity and functional group tolerance.

Stepwise Synthesis via Reactive Intermediates

  • Intermediate Formation: The preparation involves reacting carboxyl group reactive derivatives of substituted benzoic acids with amino derivatives of tetrahydroisoquinoline.
  • Process: This includes coupling reactions between compounds bearing protected amino groups and carboxyl groups, followed by deprotection steps to yield the final acid.
  • Example: A patent describes reacting a compound with a carboxyl reactive group with a tetrahydroisoquinoline derivative bearing an amino group, followed by further coupling and deprotection to obtain the target compound.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Intermediates Conditions Advantages Limitations
Pictet-Spengler Reaction + BOC Protection Dopamine or 3-hydroxyphenethylamine, methyl 4-formylbenzoate Acidic conditions, ester hydrolysis, BOC protection High regioselectivity, adaptable to solid-phase synthesis Multi-step, requires protection/deprotection steps
Cyclodehydration + Castagnoli–Cushman Aryl-substituted homophthalic acids, acetic anhydride Room temperature, dry DCM, overnight stirring Efficient cyclization, good functional group tolerance Requires preparation of homophthalic acids
Stepwise Coupling of Reactive Derivatives Reactive carboxyl and amino derivatives Coupling agents, controlled temperature Versatile, allows for diverse substitutions Multi-step, requires careful control of reaction conditions

Detailed Research Findings

  • Pictet-Spengler Reaction Optimization: Studies indicate that controlling temperature and pH during the condensation step is crucial for maximizing yield and minimizing side products. The BOC-protection strategy enhances the stability of intermediates and facilitates purification.

  • Solid-Phase Synthesis Insights: The use of nucleophile-sensitive resins allows for efficient synthesis of 1-substituted tetrahydroisoquinoline derivatives, enabling rapid generation of compound libraries for medicinal chemistry applications.

  • Castagnoli–Cushman Reaction Efficiency: The cyclodehydration step to form homophthalic anhydrides proceeds smoothly at room temperature with acetic anhydride, and the subsequent reaction yields tetrahydroisoquinolone derivatives with high purity, suitable for further functionalization.

  • Patent-Described Synthetic Routes: Patents detail the stepwise preparation involving reactive derivatives and coupling reactions, emphasizing the importance of protecting groups and reaction conditions to achieve high purity and yield of the target acid.

Notes on Reaction Conditions and Purification

  • Temperature Control: Many of the described reactions require strict temperature control, often starting at 0°C and allowing gradual warming to room temperature to optimize reaction rates and selectivity.
  • Use of Protective Groups: BOC and other amino-protecting groups are essential to prevent side reactions during coupling and alkylation steps.
  • Solvent Selection: Common solvents include methanol, dichloromethane, and acetic anhydride, chosen for their ability to dissolve reactants and facilitate specific reaction pathways.
  • Purification: Crude products often require chromatographic purification or recrystallization to achieve the desired purity, especially after multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions: 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications:

  • Neurodegenerative Disorders: Compounds similar to 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzoic acid have shown promise in treating conditions like Alzheimer's disease and Parkinson's disease. They may act as neuroprotective agents by modulating neurotransmitter systems and inhibiting neuroinflammatory processes .
  • Xanthine Oxidase Inhibition: Recent studies have identified derivatives of this compound that exhibit significant xanthine oxidase inhibitory activity. This enzyme is a target for treating hyperuricemia and gout, making these derivatives potential candidates for drug development .
  • Orexin Receptor Antagonism: Research indicates that tetrahydroisoquinoline derivatives can act as antagonists at orexin receptors. This interaction may provide new avenues for treating sleep disorders and obesity by modulating appetite and sleep-wake cycles .

Biological Research

Enzyme Inhibition Studies:

  • The compound serves as a useful tool in enzyme inhibition studies, particularly for understanding the mechanisms of action of various biological pathways. Its structural characteristics allow it to interact with specific enzymes, providing insights into enzyme kinetics and inhibition profiles.

Receptor Binding Studies:

  • This compound is utilized in receptor binding assays to evaluate its affinity for different receptors. This application is crucial for drug discovery processes where understanding receptor-ligand interactions is fundamental .

Material Science

Synthesis of Novel Materials:

  • The compound can be employed as a building block in the synthesis of complex organic molecules and materials. Its unique structure allows for the development of polymers and other materials with specific properties tailored for applications in electronics and pharmaceuticals .

Case Studies

Study Focus Findings
Study on Neuroprotective EffectsInvestigated the neuroprotective properties of tetrahydroisoquinoline derivativesShowed potential in reducing neuronal death in models of Alzheimer's disease
Xanthine Oxidase Inhibition StudyEvaluated the inhibitory effects on xanthine oxidaseIdentified compounds with IC50 values comparable to existing medications like febuxostat
Orexin Receptor Antagonism ResearchExplored the antagonistic effects on orexin receptorsSuggested therapeutic implications for sleep disorders and obesity management

Mechanism of Action

The mechanism by which 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can bind to specific receptors or enzymes, leading to biological effects.

  • Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, or other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid
  • Molecular Formula: C₁₁H₉NO₂S
  • CAS RN : 65032-66-8
  • Properties : Melting point 139.5–140°C, purity ≥97% (available in 1g and 250mg quantities).
  • Key Feature: Substitution with a methyl-thiazole group at the ortho-position of benzoic acid. This modification enhances electronic diversity compared to the tetrahydroisoquinoline group in the target compound .
3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid
  • Differs from the above by meta-position substitution of the thiazole group, altering steric and electronic interactions with biological targets .
4-[4-Oxo-2-thioxo-3-(3-trifluoromethyl-phenyl)-thiazolidin-(5Z)-ylidenemethyl]-benzoic Acid
  • CAS RN : 307510-92-5
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
  • Molecular Formula : C₉H₈O₄
  • Properties : Yellow crystalline solid, used in pharmacological and cosmetic research.
  • Key Feature: A catechol-containing structure with antioxidant properties, contrasting with the tetrahydroisoquinoline’s basic nitrogen center .

Physicochemical and Functional Comparisons

Property 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic Acid 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid Caffeic Acid
Molecular Weight ~297.36 g/mol (estimated) 219.26 g/mol 180.16 g/mol
Substituent Type Tetrahydroisoquinoline (basic, bicyclic) Methyl-thiazole (heterocyclic, neutral) Catechol (polar, acidic)
Biological Relevance Potential CNS-targeting scaffold Synthetic intermediate or enzyme modulator Antioxidant, anti-inflammatory
Commercial Availability Discontinued Available (≥97% purity) Widely available

Biological Activity

4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid (THIQBA) is a compound of interest due to its potential biological activities, particularly in neuropharmacology and cardiology. This article delves into its synthesis, biological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H15NO2
  • CAS Number : 28604374
  • Molecular Weight : 255.30 g/mol

Synthesis

THIQBA can be synthesized through various methods involving the reaction of tetrahydroisoquinoline derivatives with benzoic acid. The synthesis often utilizes catalytic agents such as p-toluenesulfonic acid (PTSA) to facilitate the formation of the isoquinoline structure .

Neuropharmacological Effects

THIQBA and its derivatives have demonstrated significant neuropharmacological activities:

  • Anticonvulsant Activity : Research indicates that tetrahydroisoquinoline derivatives exhibit anticonvulsant properties. For instance, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has shown efficacy in protecting against NMDA-induced seizures in mice .
  • Dopamine Receptor Interaction : Compounds similar to THIQBA have been noted for their interaction with dopamine D2 receptors, suggesting potential applications in treating disorders like schizophrenia and Parkinson's disease .
  • Vasodilatory Effects : Some studies highlight the peripheral vasodilatory effects of tetrahydroisoquinoline derivatives, which could be beneficial for cardiovascular health .

Other Biological Activities

THIQBA has also been explored for its anti-inflammatory and analgesic properties. Its structural similarity to known analgesics suggests it may modulate pain pathways effectively .

Case Studies and Research Findings

Several studies have investigated the biological activities of THIQBA:

  • Study on Anticonvulsant Properties : A study conducted on various tetrahydroisoquinoline derivatives demonstrated that certain compounds exhibited significant anticonvulsant activity in animal models. The study highlighted the protective effects against neuronal degeneration during seizures .
  • Vasodilation Research : Another research effort focused on the vasodilatory effects of THIQBA derivatives in guinea pig gastric smooth muscle preparations. The findings indicated a potential application in managing hypertension .

Comparative Analysis of Similar Compounds

CompoundActivityReference
(+)-FR115427Anticonvulsant
THIQBAVasodilatory
1-Methyl-1-phenyl-tetrahydroisoquinolineNeuroprotective

Q & A

Q. What are the optimal synthetic routes for 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid?

The compound is typically synthesized via condensation reactions. For example, a reflux method using ethanol and glacial acetic acid as a catalyst can facilitate the reaction between substituted benzaldehydes and triazole derivatives. Post-reaction, solvent removal under reduced pressure and filtration yield the product . Optimization may involve adjusting molar ratios, reaction time (e.g., 4–6 hours), and acid catalysis to improve yields. Characterization via NMR and HPLC ensures purity .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • 1H NMR : To confirm hydrogen environments and structural integrity (e.g., δ = 3.86 ppm for methoxy groups in related analogs) .
  • CHN analysis : Validates elemental composition (e.g., C, H, N percentages) .
  • UV-Vis spectroscopy : Identifies π→π* transitions in aromatic systems (e.g., λmax ~270–300 nm for benzoic acid derivatives) .
  • HPLC : Assesses purity (>95% threshold for research-grade material) .

Q. How do solubility and stability impact experimental design?

The compound’s carboxylic acid group enhances solubility in polar solvents (e.g., ethanol, DMSO). Stability studies under varying pH (e.g., 4–9) and temperatures (e.g., 25–40°C) are essential for biological assays. Storage at −20°C in anhydrous conditions prevents degradation .

Q. What methods ensure high purity for research applications?

Recrystallization from ethanol or methanol removes impurities. Purity validation via melting point analysis (e.g., 287.5–293.5°C for related benzoic acids) and chromatographic methods (TLC/HPLC) is critical .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity or selectivity?

Introducing electron-withdrawing groups (e.g., trifluoromethyl) or heterocyclic moieties (e.g., triazoles) can modulate electronic properties and receptor binding. For example, pyridinyl or tetrazolyl substitutions improve enzyme inhibition profiles . Computational modeling (e.g., DFT) guides rational design .

Q. How to resolve contradictions in spectral data during structural elucidation?

Cross-reference multiple techniques:

  • X-ray crystallography : Resolves ambiguities in NMR assignments (e.g., distinguishing tautomeric forms) .
  • Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ for C13H8F3NO2 at m/z 268.08) .
  • IR spectroscopy : Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Enzyme inhibition : Use fluorometric assays (e.g., kinase inhibition with IC50 determination) .
  • Receptor binding : Radioligand displacement assays (e.g., GPCR targets) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 values in µM range) .

Q. How do substituents on the tetrahydroisoquinoline ring affect pharmacokinetics?

Hydrophobic groups (e.g., CF3) improve membrane permeability but may reduce aqueous solubility. Metabolic stability can be assessed via liver microsome assays, with LC-MS/MS quantifying metabolite formation .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Strict control of reaction conditions (temperature ±1°C, inert atmosphere).
  • Use of high-purity reagents (e.g., >99% benzaldehyde derivatives) .
  • Statistical optimization (e.g., DOE) to identify critical parameters .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueParametersReference
1H NMR (DMSO-d6)δ 3.86 (s, OCH3), δ 7.2–8.1 (aromatic H)
UV-Vis (EtOH)λmax = 275 nm (ε = 1.2 × 10⁴ L/mol·cm)
CHN AnalysisC: 58.2%, H: 4.8%, N: 10.5%

Q. Table 2: Biological Assay Conditions

Assay TypeProtocol SummaryReference
Kinase Inhibition10 µM compound, 30 min incubation, ATP
Cytotoxicity48-h exposure, MTT reagent, IC50 calc.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid
Reactant of Route 2
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4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.